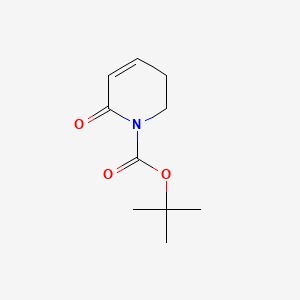

tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 6-oxo-2,3-dihydropyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(11)12/h4,6H,5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVJZEJLJABSJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735412 | |

| Record name | tert-Butyl 6-oxo-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128372-89-4 | |

| Record name | tert-Butyl 6-oxo-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 6-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Elucidation of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages established knowledge of closely related analogues to predict its spectroscopic characteristics and outline robust methodologies for its synthesis and structural verification. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

Predicted Physicochemical Properties and Spectroscopic Data

The structural elucidation of a novel compound relies on a combination of spectroscopic techniques. Based on the analysis of similar structures, including tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate and 5,6-dihydropyridin-2(1H)-one, the following quantitative data for this compound are predicted.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.0-6.2 | t | 1H | H-3 |

| ~4.9-5.1 | t | 1H | H-4 |

| ~3.8-4.0 | t | 2H | H-6 |

| ~2.4-2.6 | m | 2H | H-5 |

| 1.50 | s | 9H | C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C-2 (Amide Carbonyl) |

| ~150-155 | C=O (Boc Carbonyl) |

| ~125-130 | C-3 |

| ~105-110 | C-4 |

| ~80-85 | C(CH₃)₃ |

| ~45-50 | C-6 |

| ~28 | C(CH₃)₃ |

| ~20-25 | C-5 |

Table 3: Predicted IR and Mass Spectrometry Data

| Technique | Predicted Value | Assignment |

| IR (Infrared) | ||

| ~1720-1740 cm⁻¹ | C=O stretch (Boc carbamate) | |

| ~1670-1690 cm⁻¹ | C=O stretch (α,β-unsaturated lactam) | |

| ~1600-1650 cm⁻¹ | C=C stretch | |

| MS (Mass Spectrometry) | ||

| ESI-MS [M+H]⁺ | m/z 198.1125 | Calculated for C₁₀H₁₆NO₃⁺ |

| ESI-MS [M+Na]⁺ | m/z 220.0944 | Calculated for C₁₀H₁₅NO₃Na⁺ |

Experimental Protocols

The synthesis and characterization of this compound can be approached through established organic chemistry methodologies.

Proposed Synthesis

A plausible synthetic route involves the N-protection of the commercially available 5,6-dihydropyridin-2(1H)-one.

Materials:

-

5,6-dihydropyridin-2(1H)-one

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of 5,6-dihydropyridin-2(1H)-one (1.0 eq) in dichloromethane at 0 °C, add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (0.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra should be acquired on a 400 MHz or higher field NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum should be recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (if oily) or as a KBr pellet (if solid).

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be performed using an electrospray ionization (ESI) source to confirm the elemental composition of the synthesized compound.

Visualizations

To further clarify the structure and the processes involved in its elucidation, the following diagrams are provided.

This guide provides a predictive framework for the synthesis and structural elucidation of this compound. The experimental protocols and expected data are based on established chemical principles and data from closely related compounds. Researchers should adapt and optimize these methods as necessary based on their experimental observations.

In-Depth Technical Guide: Molecular Weight of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The document outlines the compound's molecular formula and a comprehensive breakdown of its molecular weight calculation based on the atomic weights of its constituent elements.

Molecular Composition and Weight

The molecular formula for this compound is C₁₀H₁₅NO₃.[1][2] The molecular weight of this compound is 197.23 g/mol .[1][2] A detailed calculation based on the atomic weights of each element is presented below.

Table 1: Atomic Weight of Constituent Elements

| Element | Symbol | Atomic Weight (amu) |

| Carbon | C | ~12.011[3][4] |

| Hydrogen | H | ~1.008[5][6][7] |

| Nitrogen | N | ~14.007[8][9][10] |

| Oxygen | O | ~15.999[11][12][13] |

Table 2: Molecular Weight Calculation

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 10 | 12.011 | 120.11 |

| Hydrogen | H | 15 | 1.008 | 15.12 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 197.234 |

The calculated molecular weight of 197.234 g/mol is consistent with the reported value of 197.23 g/mol .

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically achieved through mass spectrometry.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is common for polar molecules of this size.

-

Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)).

-

Detection: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the exact mass of the molecular ion. This experimental mass is then compared to the theoretical mass calculated from the molecular formula to confirm the compound's identity and purity.

Visualization of Molecular Weight Calculation

The following diagram illustrates the logical workflow for calculating the molecular weight from the molecular formula and atomic weights.

Caption: Molecular weight calculation workflow.

References

- 1. tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | 325486-45-1 | Benchchem [benchchem.com]

- 2. This compound | 128372-89-4 [amp.chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. byjus.com [byjus.com]

- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 6. quora.com [quora.com]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. Nitrogen - Wikipedia [en.wikipedia.org]

- 9. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 11. princeton.edu [princeton.edu]

- 12. Oxygen - Wikipedia [en.wikipedia.org]

- 13. Oxygen, atomic [webbook.nist.gov]

A Technical Guide to tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dihydropyridinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities. As a key intermediate, tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate, and its isomers, serve as versatile building blocks in the synthesis of complex molecular architectures with significant pharmacological potential. This technical guide provides a comprehensive overview of the nomenclature, chemical properties, synthesis, and potential therapeutic applications of this compound class, with a focus on its relevance to drug discovery and development.

Nomenclature and Chemical Properties

The systematic naming of dihydropyridinone derivatives can vary based on the position of the carbonyl group and the double bond within the heterocyclic ring. The compound of interest, this compound, is also systematically named tert-butyl 6-oxo-3,6-dihydropyridine-1(2H)-carboxylate or 6-Oxo-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester . It is crucial to distinguish it from its isomers, such as tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate and tert-butyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate, as the structural differences significantly impact their chemical reactivity and biological activity.

| Property | Value | Reference |

| IUPAC Name | tert-butyl 4-oxo-2,3-dihydropyridine-1-carboxylate | [1] |

| CAS Number | 325486-45-1 | [1] |

| Molecular Formula | C₁₀H₁₅NO₃ | [1] |

| Molecular Weight | 197.23 g/mol | [1] |

| Appearance | Not specified | |

| Purity | >96.00% | [1] |

| ¹H NMR (CDCl₃, ppm) | δ 5.59 (s, 1H), 4.19 (t, J=7.0 Hz, 2H), 2.60 (t, J=7.0 Hz, 2H), 1.51 (s, 9H) | [1] |

| ¹³C NMR (CDCl₃, ppm) | δ 194.9 (C=O, keto), 157.7 (C=O, ester), 151.2, 108.3, 82.1, 42.6, 36.9, 28.2 | [1] |

Synthesis and Experimental Protocols

The synthesis of 5,6-dihydropyridin-2(1H)-ones can be achieved through various synthetic routes. A robust and diastereospecific method involves the intramolecular Wittig reaction of triphenylphosphonium salts derived from N-(3-oxoalkyl)-chloroacetamides.[2] This approach offers high yields and is applicable to a range of substituted derivatives. Alternative methods include palladium-catalyzed reactions of silyl enol ethers.[1]

Representative Experimental Protocol: Intramolecular Wittig Cyclization

A generalized protocol for the synthesis of a 5,6-dihydropyridin-2(1H)-one derivative is detailed below. This can be adapted for the synthesis of this compound by starting with the appropriate N-Boc protected amino ketone precursor.

Step 1: Synthesis of the Triphenylphosphonium Salt

-

To a solution of the corresponding N-(3-oxoalkyl)-chloroacetamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added triphenylphosphine (1.05 eq) and potassium iodide (1.0 eq).

-

The reaction mixture is stirred at room temperature for 24-48 hours.

-

The resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield the triphenylphosphonium salt.

Step 2: Intramolecular Wittig Reaction

-

The triphenylphosphonium salt (1.0 eq) is suspended in a suitable solvent such as methanol.

-

An equimolar amount of a base, for example, sodium methoxide, is added at room temperature.

-

The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC).

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 5,6-dihydropyridin-2(1H)-one.

References

- 1. tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | 325486-45-1 | Benchchem [benchchem.com]

- 2. Synthesis of 5,6-Dihydropyridin-2(1H)-ones, 1,5,6,8,8a-Hexa-hydroisoquinolin-3(2H)-ones and 4a,5,6,7,8,8a-Hexahydro-quinolin-2(1H)-ones by Intramolecular Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical synonyms, physical and chemical properties, synthetic methodologies, and biological activities, with a focus on its potential as a scaffold for novel therapeutic agents.

Chemical Identity and Synonyms

This compound is a dihydropyridinone derivative. It is also known by several synonyms, which are crucial for comprehensive literature and database searches.

Table 1: Synonyms for this compound

| Synonym | CAS Number |

| 1-Boc-5,6-dihydropyridin-2(1H)-one | 128372-89-4 |

| 1-Boc-6-oxo-1,2,3,6-tetrahydropyridine | 128372-89-4 |

| This compound | 128372-89-4 |

| tert-Butyl 6-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate | 128372-89-4 |

| 6-Oxo-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester | 128372-89-4 |

| 1(2H)-Pyridinecarboxylic acid, 5,6-dihydro-2-oxo-, 1,1-dimethylethyl ester | 128372-89-4 |

Physicochemical Properties

The fundamental physicochemical properties of a related isomer, tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, are summarized below, providing an insight into the general characteristics of this class of compounds.

Table 2: Physicochemical Properties of a Dihydropyridinone Analog

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO₃ |

| Molecular Weight | 197.23 g/mol |

| Appearance | Light yellow to brown liquid |

| Boiling Point | 262.3±33.0 °C (Predicted) |

| Density | 1.130±0.06 g/cm³ (Predicted) |

| Storage Temperature | 2-8°C |

| pKa | -1.75±0.20 (Predicted) |

Synthesis and Experimental Protocols

The synthesis of dihydropyridinone scaffolds can be achieved through various synthetic routes. A general and effective method involves the intramolecular Wittig cyclization of N-(3-oxoalkyl)-chloroacetamides.[1]

General Experimental Protocol for the Synthesis of 5,6-Dihydropyridin-2(1H)-ones via Intramolecular Wittig Reaction[1]

This method provides a diastereospecific route to 5,6-dihydropyridin-2(1H)-ones from readily available starting materials.[1]

Step 1: Synthesis of Triphenylphosphonium Salts

-

To a solution of the appropriate N-(3-oxoalkyl)-chloroacetamide (1.0 eq) in a suitable solvent such as ethanol or dioxane, add triphenylphosphine (1.05 eq).

-

Heat the reaction mixture under reflux for a specified time until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and collect the precipitated triphenylphosphonium salt by filtration.

-

Wash the solid with a cold solvent and dry under vacuum to afford the desired phosphonium salt in high yield.

Step 2: Intramolecular Wittig Cyclization

-

Dissolve the triphenylphosphonium salt (1.0 eq) in methanol.

-

Add an equimolar amount of sodium methoxide solution dropwise at room temperature (18-25 °C).

-

Stir the reaction mixture at this temperature for 12 hours.

-

Remove the solvent under reduced pressure.

-

Treat the residue with benzene, filter to remove any insoluble materials, and evaporate the filtrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5,6-dihydropyridin-2(1H)-one.

Caption: General workflow for the synthesis of 5,6-dihydropyridin-2(1H)-ones.

Biological Activity and Applications in Drug Development

Dihydropyridinone derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities. They have shown potential in various therapeutic areas, including oncology and cardiovascular diseases.

Antiandrogen Activity

Derivatives of the dihydropyridone scaffold have demonstrated potent antiandrogen activity, making them promising candidates for the research and development of treatments for prostate cancer.[2] Structure-activity relationship (SAR) studies on related 3-hydroxydihydropyridone scaffolds have identified analogs with inhibitory activity comparable to existing drugs. These compounds have been shown to effectively reduce Prostate-Specific Antigen (PSA) levels in human prostate cancer cell lines, such as LNCaP.[2] The proposed mechanism of action involves the targeting of the Androgen Receptor (AR), a key driver in the pathogenesis of prostate cancer.[2]

Calcium Channel Blocking Activity

Dihydropyridine derivatives are well-known for their calcium channel blocking properties, which are beneficial in the treatment of cardiovascular diseases. Research indicates that compounds within this class can selectively inhibit L-type calcium channels, positioning them as potential candidates for the development of novel antihypertensive and antianginal medications.[2]

Table 3: Biological Activity of Dihydropyridinone Derivatives

| Derivative Class | Biological Activity | Therapeutic Area | Reference |

| 3-Hydroxydihydropyridones | Potent antiandrogen activity, reduction of PSA levels | Prostate Cancer | [2] |

| Dihydropyridines | Selective inhibition of L-type calcium channels | Cardiovascular Diseases | [2] |

| 1,4-Dihydropyridine Derivatives | Cytotoxic and antimicrobial activities | Oncology, Infectious Diseases |

Logical Relationships in Experimental Design

The optimization of synthetic routes and the exploration of structure-activity relationships are fundamental to the development of new drug candidates based on the dihydropyridinone scaffold.

Caption: Iterative cycle of drug discovery for dihydropyridinone derivatives.

This guide provides a foundational understanding of this compound and its significance in contemporary drug discovery. The versatility of its synthesis and the breadth of its biological activities underscore its potential as a core structure for the development of next-generation therapeutics.

References

- 1. Synthesis of 5,6-Dihydropyridin-2(1H)-ones, 1,5,6,8,8a-Hexa-hydroisoquinolin-3(2H)-ones and 4a,5,6,7,8,8a-Hexahydro-quinolin-2(1H)-ones by Intramolecular Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | 325486-45-1 | Benchchem [benchchem.com]

In-Depth Technical Guide on tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate: Synthesis and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and nuclear magnetic resonance (NMR) spectroscopic data of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document offers comprehensive data presentation, detailed experimental protocols, and visualizations to aid in its characterization and utilization. The compound is also known by the alternative names N-Boc-2-piperidone and tert-butyl 2-oxopiperidine-1-carboxylate.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR data.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.65 | t | 2H | H-6 |

| 2.50 | t | 2H | H-3 |

| 1.82 | m | 4H | H-4, H-5 |

| 1.52 | s | 9H | C(CH₃)₃ |

Solvent: CDCl₃, Instrument Frequency: 600 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 170.5 | C-2 (C=O, lactam) |

| 154.8 | C=O (Boc) |

| 82.5 | C (CH₃)₃ |

| 49.5 | C-6 |

| 31.8 | C-3 |

| 28.2 | C(C H₃)₃ |

| 21.0 | C-5 |

| 18.5 | C-4 |

Solvent: CDCl₃, Instrument Frequency: 126 MHz. Note: Precise chemical shifts can vary slightly based on experimental conditions.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is commonly achieved through the N-protection of 2-piperidone (δ-valerolactam) with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[1]

Materials:

-

2-Piperidone

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

-

Methanol, Water, or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-piperidone in a suitable solvent such as methanol, water, or THF.

-

Add a base, for example, sodium hydroxide or triethylamine, to the solution.

-

To this mixture, add di-tert-butyl dicarbonate (Boc₂O).

-

Stir the reaction mixture at room temperature for approximately 3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography, eluting with a mixture of ethyl acetate and petroleum ether (e.g., a 1:7 v/v ratio), to yield this compound as a light yellow oil.[2]

Caption: Synthesis of this compound.

NMR Spectroscopic Analysis

Sample Preparation:

Prepare a dilute solution of the purified compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃).

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance III, 500 MHz or 600 MHz)

¹H NMR Spectroscopy Protocol:

-

Acquire a standard single-pulse ¹H NMR spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities (singlet, triplet, multiplet) and coupling constants to elucidate the proton connectivity.

¹³C NMR Spectroscopy Protocol:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Additional experiments, such as DEPT (Distortionless Enhancement by Polarization Transfer), can be performed to differentiate between CH, CH₂, and CH₃ groups.

Caption: Workflow for NMR spectroscopic analysis.

Biological Activity

While this compound is primarily utilized as a synthetic intermediate, the broader class of piperidone-containing molecules has been investigated for various biological activities. For instance, derivatives of 2-piperidone have been explored for their potential in treating Alzheimer's disease by inhibiting β-amyloid aggregation and neuroinflammation.[3] Additionally, 2-piperidone itself has been identified as a potential biomarker for the activity of the enzyme CYP2E1.[4] However, specific signaling pathways directly involving this compound have not been extensively reported in the scientific literature. Its role is predominantly as a versatile building block in the synthesis of more complex, biologically active molecules.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]

- 3. tert-butyl (2S)-2-Methyl-4-oxopiperidine-1-carboxylate | 790667-49-1 | FM161482 [biosynth.com]

- 4. Identification of 2-Piperidone as a Biomarker of CYP2E1 Activity Through Metabolomic Phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of N-Boc Protected 2-Pyridones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: ¹H NMR of tert-butyl 2-oxopiperidine-1-carboxylate

The ¹H NMR spectrum of the saturated analogue, tert-butyl 2-oxopiperidine-1-carboxylate, provides a foundational understanding of the chemical shifts for the non-vinylic protons.

| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| -C(CH₃)₃ | 1.49 | s | 9H | - |

| H-4, H-5 | 1.80-1.90 | m | 4H | - |

| H-3 | 2.50 | t | 2H | 6.6 |

| H-6 | 3.75 | t | 2H | 6.2 |

Predicted ¹H NMR Spectrum for tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Based on the structure of this compound, which contains a double bond between C3 and C4, the following spectral features can be anticipated:

-

Vinylic Protons (H-3 and H-4): Two new signals would appear in the downfield region, typically between 6.0 and 7.5 ppm, corresponding to the protons on the double bond. These would likely appear as doublets or doublets of doublets, depending on their coupling with each other and with the adjacent methylene protons.

-

H-5 Protons: The methylene protons at the C5 position, adjacent to the double bond, would be expected to shift downfield compared to the corresponding protons in the saturated analogue due to the influence of the π-system. They would likely appear as a multiplet.

-

H-6 Protons: The chemical shift of the H-6 protons, being adjacent to the nitrogen and the carbonyl group, would likely be similar to the saturated analogue, appearing as a triplet.

-

tert-Butyl Protons: The singlet for the nine equivalent protons of the tert-butyl group would remain in the upfield region, around 1.5 ppm.

Experimental Protocols

A general protocol for the acquisition of a ¹H NMR spectrum for an N-Boc protected lactam is as follows:

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer the solution to a clean 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

-

Set the appropriate acquisition parameters, including:

-

Number of scans: 16-64 scans for a good signal-to-noise ratio.

-

Spectral width: Typically -2 to 12 ppm for a standard ¹H spectrum.

-

Pulse width: A 90° pulse is standard.

-

Relaxation delay: 1-5 seconds to allow for full relaxation of the protons.

-

3. Data Acquisition and Processing:

-

Acquire the Free Induction Decay (FID).

-

Apply Fourier transformation to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

-

Integrate all signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Mandatory Visualization

Caption: Molecular structure of this compound.

Caption: Experimental workflow for ¹H NMR spectroscopy.

Navigating the Spectroscopic Landscape: A Technical Guide to the 13C NMR Spectrum of tert-Butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and complex molecular architectures, a comprehensive understanding of the structural features of synthetic intermediates is paramount. This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate. Due to the absence of publicly available experimental 13C NMR data for this specific compound, this guide presents a predicted spectrum generated through advanced computational methods, offering a robust framework for spectral interpretation and compound verification.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts for this compound are summarized in Table 1. These values were calculated using established cheminformatics algorithms to provide a reliable estimate of the spectral features. The table includes the assigned carbon atom, its predicted chemical shift in parts per million (ppm), and a brief description of the carbon's chemical environment.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Description |

| C2 | 165.2 | Amide Carbonyl |

| C3 | 108.5 | Vinylic CH |

| C4 | 142.1 | Vinylic CH |

| C5 | 22.8 | Aliphatic CH2 |

| C6 | 45.3 | Aliphatic CH2 |

| C7 | 151.7 | Carbamate Carbonyl |

| C8 | 82.5 | Quaternary Carbon (tert-butyl) |

| C9 | 28.1 | Methyl Carbons (tert-butyl) |

Structural Assignment and Interpretation

The structure of this compound with the corresponding carbon numbering for NMR assignment is depicted below. This numbering scheme is used consistently throughout this guide to correlate the spectral data with the molecular structure.

The predicted spectrum reveals key structural information. The downfield signals at 165.2 ppm and 151.7 ppm are characteristic of the amide (C2) and carbamate (C7) carbonyl carbons, respectively. The vinylic carbons, C3 and C4, are predicted to appear at 108.5 ppm and 142.1 ppm. The aliphatic carbons of the dihydropyridine ring (C5 and C6) are expected in the upfield region at 22.8 ppm and 45.3 ppm. The tert-butyl group gives rise to a quaternary carbon signal (C8) at 82.5 ppm and a single, more intense signal for the three equivalent methyl carbons (C9) at 28.1 ppm.

Experimental Protocol for 13C NMR Spectroscopy

1. Sample Preparation:

-

Accurately weigh 10-20 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Instrument Parameters:

-

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

-

Spectrometer Frequency: 100 MHz for ¹³C nucleus.

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration.

-

Spectral Width (SW): 0 to 220 ppm.

-

Temperature: 298 K (25 °C).

-

3. Data Processing:

-

Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT) to convert the FID into the frequency domain spectrum.

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the peaks if quantitative analysis is required, although this is less common for ¹³C NMR unless specific experimental conditions are met.

Logical Workflow for Spectral Analysis

The process of analyzing and assigning a 13C NMR spectrum follows a logical progression from initial data acquisition to final structural confirmation.

This guide provides a foundational understanding of the 13C NMR spectrum of this compound based on high-quality theoretical predictions. While awaiting experimental verification, this information serves as a valuable resource for researchers in the field of organic synthesis and medicinal chemistry, aiding in the identification and characterization of this important chemical entity.

In-Depth Technical Guide to the Mass Spectrometry of Tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines the compound's fundamental properties, predicted fragmentation patterns under common ionization techniques, a detailed experimental protocol for its analysis, and visual diagrams to illustrate key processes.

Compound Overview

This compound is a heterocyclic compound featuring a dihydropyridinone core N-protected with a tert-butoxycarbonyl (Boc) group. This structure is a valuable building block in medicinal chemistry.

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO₃ |

| Molecular Weight | 197.23 g/mol |

| Monoisotopic Mass | 197.1052 u |

| CAS Number | 128372-89-4[1] |

Predicted Mass Spectrometric Fragmentation

The fragmentation of this compound in mass spectrometry is anticipated to be primarily influenced by the labile tert-butoxycarbonyl (Boc) protecting group and the unsaturated lactam ring. The following sections detail the predicted fragmentation pathways under Electrospray Ionization (ESI) and Electron Ionization (EI).

Electrospray Ionization (ESI)

Under soft ionization conditions like ESI, the protonated molecule [M+H]⁺ is expected to be the most abundant ion in the full scan mass spectrum. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion is predicted to yield several characteristic fragment ions.

Table 1: Predicted Fragment Ions of Protonated this compound in ESI-MS/MS

| m/z (Predicted) | Ion Formula | Description of Neutral Loss |

| 198.1128 | [C₁₀H₁₆NO₃]⁺ | Protonated molecule [M+H]⁺ |

| 142.0502 | [C₆H₈NO₃]⁺ | Loss of isobutylene (C₄H₈) |

| 124.0396 | [C₆H₆NO₂]⁺ | Loss of isobutylene (C₄H₈) and water (H₂O) |

| 98.0550 | [C₅H₈NO]⁺ | Loss of the entire Boc group (C₅H₉O₂) |

| 70.0400 | [C₄H₆N]⁺ | Ring fragmentation after Boc loss |

The primary fragmentation pathway involves the characteristic loss of isobutylene (56 Da) from the tert-butyl group of the Boc protecting group. A subsequent loss of carbon dioxide (44 Da) can also occur. Fragmentation of the dihydropyridinone ring is expected to follow the loss of the Boc group.

Figure 1: Predicted ESI fragmentation of the target compound.

Experimental Protocols

A generalized experimental protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below.

Sample Preparation

-

Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

-

Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare a series of working standards for calibration.

-

Sample Matrix Preparation: For analysis in a biological matrix, a protein precipitation or liquid-liquid extraction followed by solvent exchange to the initial mobile phase is recommended.

Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate at the initial conditions.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 1-5 µL.

Mass Spectrometry (MS)

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode: Full scan for initial identification of the precursor ion, followed by product ion scan (MS/MS) for fragmentation analysis. For quantitative analysis, Multiple Reaction Monitoring (MRM) would be employed.

-

Key Parameters (to be optimized):

-

Capillary Voltage: ~3-4 kV

-

Source Temperature: ~120-150 °C

-

Desolvation Temperature: ~350-450 °C

-

Nebulizer Gas Flow: Instrument dependent

-

Collision Energy: Optimized for the desired fragmentation (e.g., 10-30 eV for the transition of m/z 198.1 -> 142.1).

-

Figure 2: Experimental workflow for LC-MS analysis.

Data Interpretation

The acquired mass spectra should be analyzed for the presence of the protonated molecule at m/z 198.1128. The MS/MS spectrum should then be examined for the predicted fragment ions, particularly the loss of 56 Da (isobutylene) to yield the ion at m/z 142.0502, which would be a strong indicator of the N-Boc moiety. Further fragmentation of the ring can help to confirm the core structure.

Conclusion

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and a robust starting point for method development. The predicted fragmentation patterns, particularly the characteristic losses from the Boc group, serve as key diagnostic markers for the identification and characterization of this compound. The provided experimental protocol offers a reliable framework for researchers and drug development professionals to achieve sensitive and specific analysis.

References

An In-depth Technical Guide to the FT-IR Analysis of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate. This compound is a key heterocyclic building block in medicinal chemistry, and understanding its structural features through spectroscopic analysis is crucial for synthesis confirmation and further drug development. This document outlines the expected vibrational frequencies, a detailed experimental protocol for acquiring the FT-IR spectrum, and a logical workflow for the analysis.

Molecular Structure and Key Functional Groups

This compound is a cyclic enamine derivative containing a delta-lactam ring N-protected with a tert-butoxycarbonyl (Boc) group. The key functional groups that give rise to characteristic absorption bands in the FT-IR spectrum are:

-

Carbamate group (N-Boc): This group has two carbonyl (C=O) stretching vibrations.

-

Lactam (amide) group: The carbonyl (C=O) stretching vibration is a prominent feature.

-

Carbon-carbon double bond (C=C): Present within the dihydropyridine ring.

-

Aliphatic C-H bonds: From the tert-butyl group and the methylene groups in the ring.

-

C-O bonds: Within the carbamate group.

The analysis of the FT-IR spectrum allows for the confirmation of the presence of these functional groups and thus the verification of the molecular structure.

Predicted FT-IR Spectral Data

| Predicted Wavenumber (cm⁻¹) | Functional Group Assignment | Vibrational Mode | Expected Intensity |

| ~2980-2960 | C-H (sp³) | Asymmetric and symmetric stretching in tert-butyl and CH₂ groups | Strong |

| ~1750-1730 | C=O (Carbamate) | Stretching vibration of the Boc group carbonyl | Strong |

| ~1700-1680 | C=O (Lactam) | Stretching vibration of the delta-lactam carbonyl | Strong |

| ~1650-1630 | C=C (Alkene) | Stretching vibration within the dihydropyridine ring | Medium |

| ~1470-1450 | C-H (sp³) | Bending (scissoring) of CH₂ groups | Medium |

| ~1390 and ~1365 | C-H (sp³) | Bending vibrations characteristic of the tert-butyl group | Medium to Strong |

| ~1250-1200 | C-O (Carbamate) | Stretching vibration | Strong |

| ~1160-1140 | C-N (Lactam/Carbamate) | Stretching vibration | Medium |

Note: The exact peak positions can be influenced by the sample phase (solid or liquid) and the solvent used.

Experimental Protocol for FT-IR Analysis

The following is a detailed methodology for obtaining the FT-IR spectrum of this compound.

3.1. Materials and Instrumentation

-

Sample: this compound, solid powder.

-

Solvent (optional): Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄), spectroscopic grade.

-

Reference: Potassium bromide (KBr), FT-IR grade, oven-dried.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Frontier, Thermo Fisher Nicolet iS50).

-

Sample Preparation Tools: Agate mortar and pestle, hydraulic press for KBr pellets, or an appropriate cell for liquid samples (e.g., NaCl plates).

3.2. Sample Preparation

3.2.1. KBr Pellet Method (for solid samples)

-

Thoroughly dry the KBr powder in an oven to remove any moisture, which can interfere with the spectrum (broad O-H band around 3400 cm⁻¹).

-

In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr. The mixture should be a fine, homogeneous powder.

-

Transfer the powder to the die of a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

3.2.2. Thin Film Method (for soluble samples)

-

Dissolve a small amount of the sample in a volatile solvent like chloroform.

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

Place the plate in the spectrometer's sample holder.

3.3. Data Acquisition

-

Background Spectrum: Record a background spectrum with the empty sample holder or with a pure KBr pellet/salt plate. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the sample matrix.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.

-

3.4. Data Processing

-

The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Perform peak picking to identify the wavenumbers of the major absorption bands.

-

Correlate the observed peaks with the known vibrational frequencies of the functional groups present in the molecule.[4][5]

Visualizations

The following diagrams illustrate the molecular structure of the target compound and a logical workflow for its FT-IR analysis.

Caption: Molecular structure of the analyte.

Caption: Experimental workflow for FT-IR analysis.

Interpretation of the Spectrum

A successful FT-IR analysis of this compound would be characterized by the following key features:

-

Absence of N-H stretching band: The presence of the Boc protecting group on the nitrogen atom of the lactam means there should be no significant absorption band in the 3300-3500 cm⁻¹ region, which is characteristic of N-H stretching.

-

Two distinct carbonyl peaks: Strong absorption bands in the 1750-1680 cm⁻¹ region corresponding to the carbamate and lactam carbonyl groups. The carbamate C=O stretch is expected at a higher frequency than the lactam C=O stretch.

-

C=C stretching: A medium intensity band around 1650-1630 cm⁻¹, confirming the presence of the double bond in the dihydropyridine ring.

-

Strong C-H stretching: In the 3000-2850 cm⁻¹ region, characteristic of the aliphatic parts of the molecule.

-

Fingerprint Region: The region from 1500 cm⁻¹ to 400 cm⁻¹ will contain a complex pattern of peaks unique to the molecule, arising from various bending and stretching vibrations. This region is useful for confirming the identity of the compound by comparison with a reference spectrum.

This comprehensive guide provides the necessary information for researchers and scientists to perform and interpret the FT-IR analysis of this compound, a crucial step in the characterization of this important synthetic intermediate.

References

- 1. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. FTIR [terpconnect.umd.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Physical and Chemical Properties of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document summarizes key data, outlines relevant experimental protocols, and illustrates its role as a synthetic intermediate.

Core Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 128372-89-4 | [1] |

| Molecular Formula | C₁₀H₁₅NO₃ | [1] |

| Molecular Weight | 197.23 g/mol | [1] |

| Appearance | Light yellow to brown liquid | [1] |

| Boiling Point | 262.3 ± 33.0 °C (Predicted) | [1] |

| Density | 1.130 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | -1.75 ± 0.20 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Role in Synthetic Chemistry

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its dihydropyridinone core is a scaffold found in various biologically active compounds. The tert-butyloxycarbonyl (Boc) protecting group provides stability and allows for selective deprotection under specific reaction conditions, making it a valuable building block in multi-step syntheses.

The following diagram illustrates a generalized synthetic workflow where this compound can be utilized as a key starting material or intermediate.

Caption: Generalized synthetic workflow.

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, a general approach can be inferred from standard organic synthesis techniques for similar N-Boc protected heterocyclic compounds. The synthesis would likely involve the cyclization of a suitable linear precursor followed by purification.

General Synthesis and Purification (Hypothetical)

-

Reaction Setup: A solution of the appropriate amino-acid precursor is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Cyclization: A cyclizing agent, such as a carbodiimide (e.g., DCC or EDC) with an activating agent (e.g., HOBt or DMAP), is added to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is filtered to remove any solid byproducts. The filtrate is then washed sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the chemical structure, showing characteristic peaks for the protons and carbons of the dihydropyridinone ring and the tert-butyl group.

-

Mass Spectrometry (MS): The molecular weight would be confirmed by a high-resolution mass spectrum (HRMS), which should correspond to the calculated exact mass of the compound.

-

Infrared (IR) Spectroscopy: The presence of key functional groups, such as the carbonyl groups of the lactam and the carbamate, would be confirmed by their characteristic absorption bands.

References

Navigating the Stability and Storage of tert-Butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The stability and proper storage of chemical intermediates are paramount in drug discovery and development to ensure the integrity, purity, and reproducibility of experimental results. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate, a key building block in medicinal chemistry. Due to the limited availability of specific stability data for this exact molecule in published literature, this guide combines general chemical principles, data from commercial suppliers, and analogous information from structurally related compounds, such as N-Boc protected lactams and dihydropyridine derivatives, to provide a robust framework for its handling and storage.

Core Stability Profile and Recommended Storage

This compound is a heterocyclic compound featuring a Boc-protected lactam within a dihydropyridine ring. The stability of this molecule is primarily influenced by the lability of the tert-butoxycarbonyl (Boc) protecting group and the potential for oxidation of the dihydropyridine ring.

Recommended Storage Conditions:

Based on information from commercial suppliers and the general instability of related compounds, the following storage conditions are recommended to ensure long-term stability:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or -20°C | To minimize thermal degradation and potential side reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the dihydropyridine ring. |

| Moisture | Store in a dry environment, sealed container | To prevent hydrolysis of the carbamate and lactam moieties. |

| Light | Protect from light | Dihydropyridine derivatives are often light-sensitive and can undergo photodegradation. |

Forced Degradation Studies: A Representative Overview

Forced degradation studies are crucial for understanding the intrinsic stability of a compound and for the development of stability-indicating analytical methods. While specific forced degradation data for this compound is not publicly available, the following table summarizes the expected degradation behavior based on the known reactivity of its functional groups under standard stress conditions.[1][2]

| Stress Condition | Proposed Degradation Pathway | Expected Degradation Products | Representative % Degradation (24h) |

| Acidic Hydrolysis (0.1 M HCl, 60°C) | Cleavage of the Boc group | 5,6-dihydropyridin-2(1H)-one, tert-butanol, CO2 | 15-25% |

| Basic Hydrolysis (0.1 M NaOH, 60°C) | Potential hydrolysis of the lactam ring | Open-chain amino acid derivative | 5-10% |

| Oxidative (3% H2O2, RT) | Oxidation of the dihydropyridine ring | Pyridin-2(1H)-one derivative (aromatization) | 10-20% |

| Photolytic (ICH Q1B Option 2) | Aromatization of the dihydropyridine ring | Pyridin-2(1H)-one derivative | 20-30% |

| Thermal (80°C, solid state) | Thermolytic cleavage of the Boc group | 5,6-dihydropyridin-2(1H)-one, isobutylene, CO2 | 5-15% |

Postulated Degradation Pathways

The primary degradation pathways for this compound are anticipated to involve the Boc protecting group and the dihydropyridine ring.

Caption: Postulated degradation pathways of the title compound.

Experimental Protocols for Stability Assessment

The following are detailed, representative methodologies for conducting forced degradation studies on this compound.

1. General Sample Preparation:

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

3. Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

4. Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide to achieve a final concentration of 3% H2O2.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw an aliquot and dilute for analysis.

5. Photostability Testing:

-

Expose a solid sample and a solution of the compound (in a photostabile transparent container) to light according to ICH Q1B guidelines (Option 2: exposure to a combination of cool white fluorescent and near-ultraviolet lamps).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples after the specified exposure period.

6. Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a vial and keep it in a temperature-controlled oven at 80°C for 7 days.

-

At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze.

Analytical Method for Monitoring Degradation:

A stability-indicating HPLC method is typically used to monitor the degradation.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (determined by UV scan).

-

Injection Volume: 10 µL

The workflow for a typical forced degradation study is illustrated below.

References

The Biological Activity of Dihydropyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of dihydropyridine (DHP) derivatives, a class of compounds of significant pharmacological importance. Renowned for their potent effects as L-type calcium channel blockers, DHPs are cornerstone therapeutics in the management of cardiovascular diseases, particularly hypertension.[1][2] Beyond their established role in cardiovascular medicine, the versatile dihydropyridine scaffold has been the subject of extensive research, revealing a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[3][4][5][6]

This document details the primary mechanism of action of dihydropyridine derivatives, their structure-activity relationships, and key experimental protocols for their synthesis and biological evaluation. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are illustrated using diagrams to provide a clear and comprehensive overview for researchers and drug development professionals.

Core Mechanism of Action: L-type Calcium Channel Blockade

The principal mechanism of action for the majority of clinically relevant dihydropyridine derivatives is the blockade of L-type voltage-gated calcium channels (Ca_v1).[7] These channels are crucial for regulating the influx of calcium ions into cells, a process that triggers a multitude of physiological responses, including muscle contraction and hormone secretion. In vascular smooth muscle cells, the influx of calcium through L-type channels is a critical step for vasoconstriction. By binding to the α1 subunit of the L-type calcium channel, dihydropyridine derivatives inhibit this calcium influx, leading to vasodilation and a subsequent reduction in blood pressure.[1]

The interaction of dihydropyridines with the L-type calcium channel is allosteric, meaning they do not directly obstruct the ion pore but rather modulate the channel's gating properties.[8] Specifically, they tend to stabilize the inactivated state of the channel, thereby reducing the probability of the channel opening in response to membrane depolarization.[8]

Structure-Activity Relationship (SAR)

The biological activity of dihydropyridine derivatives is intricately linked to their chemical structure. The core 1,4-dihydropyridine ring can be modified at several positions, leading to significant changes in potency, selectivity, and pharmacokinetic properties.[9]

Key SAR observations include:

-

C4 Position: The nature of the substituent at the C4 position is a critical determinant of activity. An aryl group, typically a substituted phenyl ring, is essential for optimal calcium channel blocking activity.[10][11] Electron-withdrawing groups on this phenyl ring generally enhance antagonist activity.[10][11]

-

C3 and C5 Positions: Ester groups at the C3 and C5 positions are important for activity.[10][11] Variations in these ester groups can influence the potency and duration of action. Asymmetrical esters can lead to compounds with improved pharmacokinetic profiles.

-

N1 Position: The nitrogen at the N1 position is typically unsubstituted.

-

C2 and C6 Positions: Small alkyl groups, such as methyl groups, at the C2 and C6 positions are generally preferred for optimal activity.

Quantitative Data on Biological Activity

The following tables summarize quantitative data for various dihydropyridine derivatives, providing a comparative overview of their biological activities.

Table 1: In Vitro L-type Calcium Channel Blocking Activity

| Compound | Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| Nifedipine | Rat brain | Radioligand Binding | - | [6] |

| Compound 54 | Rat brain | Radioligand Binding | - | [6] |

| Compound 68 | Rat brain | Radioligand Binding | - | [6] |

| Compound 69 | Rat brain | Radioligand Binding | - | [6] |

| Compound 80 | Rat brain | Radioligand Binding | - | [6] |

| Compound 85 | Rat brain | Radioligand Binding | - | [6] |

| Compound 5a | A7r5 | Intracellular Ca²⁺ | 0.18 ± 0.02 µg/mL | [7] |

| Compound 5e | A7r5 | Intracellular Ca²⁺ | 0.25 ± 0.63 µg/mL | [7] |

| Amlodipine | A7r5 | Intracellular Ca²⁺ | 0.45 ± 0.52 µg/mL | [7] |

Table 2: In Vitro Cytotoxicity of Dihydropyridine Derivatives

| Compound | Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| Compound 7a | MOLT-4 | MTT Assay | 17.4 ± 2.0 | [12] |

| Doxorubicin | - | - | < 1 | [13] |

| Compound A13 | Raji, K562, Fen, HeLa | MTT Assay | < 1 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the synthesis and biological evaluation of dihydropyridine derivatives.

Synthesis: Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic and widely used multi-component reaction for the preparation of 1,4-dihydropyridine derivatives.[3][10][14]

Protocol:

-

Reaction Setup: In a round-bottom flask, combine an aldehyde (1 equivalent), a β-ketoester (2 equivalents), and a nitrogen source such as ammonium acetate or ammonia (1 equivalent).[14]

-

Solvent: The reaction is typically carried out in a protic solvent like ethanol or acetic acid.[15] More environmentally benign methods using water or solvent-free conditions have also been developed.[16]

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.[15] Microwave-assisted synthesis can significantly reduce reaction times.[15]

-

Work-up and Purification: After cooling, the product often precipitates out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent.

In Vitro Evaluation

This electrophysiological technique directly measures the ion current flowing through L-type calcium channels and is considered a gold standard for characterizing channel blockers.[17]

Protocol:

-

Cell Preparation: Use a cell line stably expressing the target L-type calcium channel (e.g., HEK293 cells expressing Ca_v1.2).[1] Plate the cells on glass coverslips 24-48 hours before the experiment.[11]

-

Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution containing Ba²⁺ as the charge carrier to enhance the signal and blockers for Na⁺ and K⁺ channels to isolate the Ca²⁺ channel currents.[11]

-

Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ and fill them with an appropriate internal solution.[11]

-

Giga-ohm Seal and Whole-Cell Configuration: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane. Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.[11]

-

Data Acquisition: Clamp the cell membrane potential at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., to 0 mV) to elicit L-type calcium channel currents. Record baseline currents.

-

Drug Application: Perfuse the cell with the dihydropyridine derivative at various concentrations and record the resulting inhibition of the calcium current.

-

Data Analysis: Measure the peak current amplitude before and after drug application to calculate the percentage of inhibition. Construct a concentration-response curve to determine the IC₅₀ value.[9]

This assay measures the affinity of a compound for its receptor by competing with a radiolabeled ligand.[18][19]

Protocol:

-

Membrane Preparation: Homogenize a tissue or cell source rich in L-type calcium channels (e.g., rat brain) in an ice-cold buffer and centrifuge to isolate the cell membranes.[2][9]

-

Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled dihydropyridine (e.g., [³H]nitrendipine) and varying concentrations of the unlabeled test compound.[9][18]

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.[2]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand). Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀, which can then be used to calculate the inhibitory constant (Kᵢ).[17]

This ex vivo assay assesses the vasodilatory effect of dihydropyridine derivatives on isolated blood vessels.

Protocol:

-

Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into 3-4 mm rings.[20] The endothelium can be mechanically removed for studies on endothelium-independent vasodilation.[20]

-

Organ Bath Setup: Suspend the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[20]

-

Contraction: Pre-contract the aortic rings with a vasoconstrictor agent such as phenylephrine (PE) or potassium chloride (KCl).[21]

-

Drug Application: Once a stable contraction is achieved, add the dihydropyridine derivative in a cumulative manner to the organ bath.

-

Data Acquisition: Record the changes in isometric tension using a force transducer.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by PE or KCl. Construct a concentration-response curve to determine the EC₅₀ value.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.[12]

Protocol:

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7, MOLT-4) in 96-well plates at an appropriate density.[12]

-

Compound Treatment: After allowing the cells to attach overnight, treat them with various concentrations of the dihydropyridine derivatives for a specified period (e.g., 48-72 hours).[1]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.[1]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

-

Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value from the dose-response curve.

Conclusion

Dihydropyridine derivatives represent a versatile and pharmacologically significant class of compounds. While their primary application remains in the treatment of cardiovascular diseases through the blockade of L-type calcium channels, ongoing research continues to unveil a wider array of biological activities. The structure-activity relationships of the dihydropyridine scaffold are well-characterized, providing a solid foundation for the rational design of new derivatives with improved potency, selectivity, and therapeutic profiles. The experimental protocols detailed in this guide offer a comprehensive framework for the synthesis, characterization, and evaluation of novel dihydropyridine-based drug candidates. As research in this area progresses, dihydropyridine derivatives are poised to remain a valuable source of therapeutic agents for a diverse range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity study of antihypertensive 1,4-dihydropyridine derivatives having nitrooxyalkyl moieties at the 3 and 5 positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 1, 4-dihydropyridines for L-type calcium channel as antagonists for cadmium toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Whole Cell Patch Clamp Protocol [protocols.io]

- 9. benchchem.com [benchchem.com]

- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 15. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. benchchem.com [benchchem.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 20. Frontiers | Vasodilatory Effect of Guanxinning Tablet on Rabbit Thoracic Aorta is Modulated by Both Endothelium-Dependent and -Independent Mechanism [frontiersin.org]

- 21. Mechanism of Vasorelaxant Action of Isoquinoline Alkaloid F-19 on Rat Aorta – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

The Enduring Significance of the Boc Protecting Group in Modern Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of organic synthesis, the strategic manipulation of functional groups is paramount to the successful construction of complex molecules. Among the arsenal of protective chemistries available, the tert-butoxycarbonyl (Boc) group stands as a cornerstone, particularly for the safeguarding of amines. Its widespread adoption in pharmaceutical and peptide chemistry is a testament to its reliability, versatility, and the extensive body of knowledge surrounding its application. This technical guide provides an in-depth exploration of the Boc protecting group, detailing its core principles, reaction mechanisms, and providing practical experimental protocols and quantitative data to inform its effective implementation in a laboratory setting.

Core Principles of Boc Protection

The primary function of the Boc group is to temporarily render an amine nucleophile inert to prevent undesirable side reactions during subsequent synthetic transformations.[1] This is achieved by converting the amine into a carbamate, which significantly diminishes its reactivity.[1] The reagent of choice for this transformation is typically di-tert-butyl dicarbonate (Boc₂O), commonly referred to as Boc anhydride.[1]

A key feature of the Boc group is its remarkable stability across a wide range of reaction conditions. It is generally resistant to basic and nucleophilic reagents, as well as catalytic hydrogenation.[1][2] This stability profile makes it "orthogonal" to many other common protecting groups. Orthogonality is a critical concept in multi-step synthesis, signifying that one protecting group can be selectively removed in the presence of another.[3] For instance, the acid-labile Boc group is orthogonal to the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, allowing for precise, sequential deprotection strategies in complex synthetic routes.[2][3][4]

Mechanism of Boc Protection and Deprotection

The introduction of the Boc group proceeds via a nucleophilic acyl substitution reaction. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of Boc anhydride.[5] This results in a tetrahedral intermediate that subsequently collapses, yielding the N-Boc protected amine along with tert-butanol and carbon dioxide as byproducts.[6][7] The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[2][5]

Conversely, the removal of the Boc group is most commonly achieved under acidic conditions. The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[8][9] This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[10] The tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture or can deprotonate to form isobutylene.[11]

Quantitative Data on Boc Protection and Deprotection

The efficiency of both the protection and deprotection steps is influenced by several factors, including the substrate, solvent, temperature, and the specific reagents employed. The following tables summarize typical reaction conditions and reported yields for these transformations.

Table 1: Typical Conditions for Boc Protection of Amines

| Substrate Type | Reagent | Base | Solvent | Temperature (°C) | Time | Yield (%) |

| Primary Aliphatic Amine | (Boc)₂O | NaHCO₃ | Dioxane/Water | 0 - RT | 4 - 12 h | >95 |

| Primary Aromatic Amine | (Boc)₂O | DMAP | Acetonitrile | RT | 1 - 12 h | 90-98 |

| Amino Acid | (Boc)₂O | NaOH | Water/Dioxane | RT | 2 - 6 h | 90-99 |

| Secondary Amine | (Boc)₂O | Triethylamine | THF | 40 | 12 - 24 h | 85-95 |

Data compiled from multiple sources.[5][9][11]

Table 2: Comparison of Common Boc Deprotection Methods

| Method | Reagents/Conditions | Reaction Time | Temperature | Yield (%) | Advantages | Disadvantages |

| Acidic (TFA) | 20-50% TFA in DCM | 0.5 - 4 h | Room Temperature | High | Highly effective, volatile reagents are easily removed. | Corrosive, toxic, and can cause side reactions with sensitive substrates. |